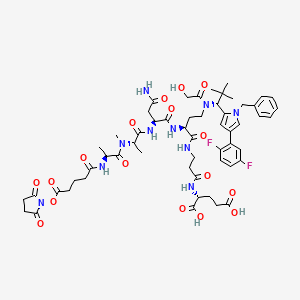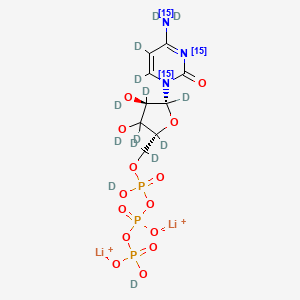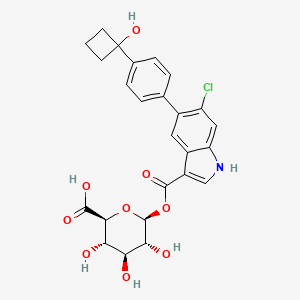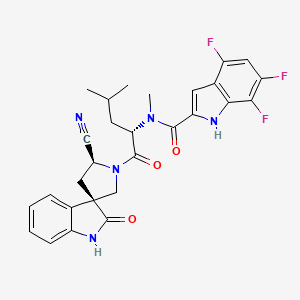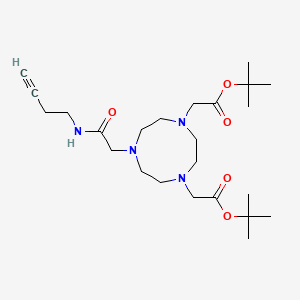
FPR1 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FPR1 antagonist 1 is a compound that inhibits the activity of the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor involved in the regulation of inflammatory responses and immune cell trafficking. By blocking FPR1, this compound can modulate immune responses and has potential therapeutic applications in various inflammatory and immune-related diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FPR1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of chromone analogs, which are potent and competitive FPR1 antagonists . The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
FPR1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups of the compound, potentially altering its binding affinity to FPR1.
Substitution: Substitution reactions can introduce different substituents to the compound, potentially enhancing its selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
FPR1 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FPR1 and its ligands.
Biology: Investigated for its role in modulating immune cell functions and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurological disorders
Industry: Utilized in the development of new drugs targeting FPR1 and related pathways.
Mécanisme D'action
FPR1 antagonist 1 exerts its effects by binding to the formyl peptide receptor 1 and blocking its activation by endogenous ligands such as N-formyl peptides. This inhibition prevents the downstream signaling pathways that lead to immune cell activation, chemotaxis, and the release of pro-inflammatory cytokines . The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade and the activation of intracellular kinases such as extracellular signal-regulated kinases (ERK1/2) .
Comparaison Avec Des Composés Similaires
FPR1 antagonist 1 can be compared with other similar compounds, such as:
Chromone analogs: These compounds share a similar chemical scaffold and have been shown to be potent FPR1 antagonists.
Isoflavones: Related compounds that also exhibit FPR1 antagonist activity.
Dipeptide derivatives: These compounds have been developed as FPR1 antagonists and have shown efficacy in various preclinical models.
This compound is unique in its high binding affinity and selectivity for FPR1, making it a valuable tool for studying FPR1-related pathways and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C25H28O5 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[6-hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C25H28O5/c1-5-6-7-8-11-18-14-20-23(15-22(18)30-17(3)26)29-16(2)24(25(20)27)19-12-9-10-13-21(19)28-4/h9-10,12-15H,5-8,11H2,1-4H3 |
Clé InChI |
VZYXPOGAGMNERM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


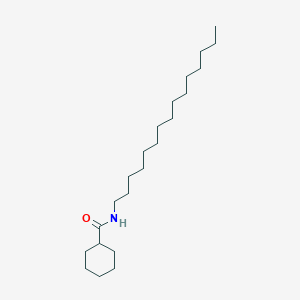
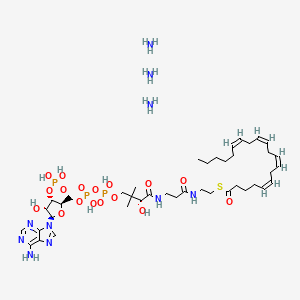
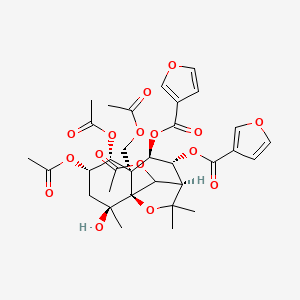
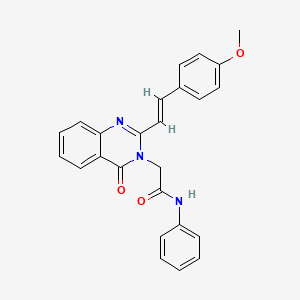
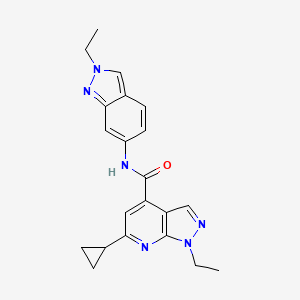


![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
